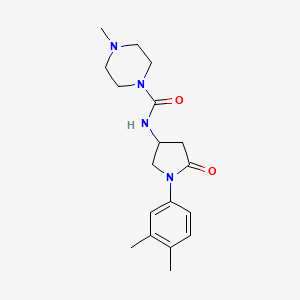

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

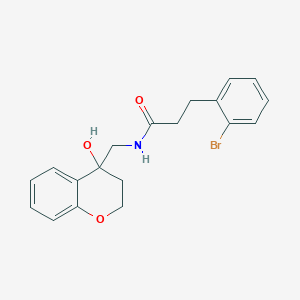

The compound “N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The 3,4-dimethylphenyl group is a derivative of benzene, a common aromatic compound. The oxopyrrolidin group is a type of heterocycle, which is a ring structure containing at least one atom that is not carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the attachment of the 3,4-dimethylphenyl and oxopyrrolidin groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, an aromatic 3,4-dimethylphenyl group, and an oxopyrrolidin group. These groups would likely confer specific physical and chemical properties to the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Compounds containing piperazine rings, for example, are often basic due to the presence of nitrogen atoms. They may also be soluble in water and have relatively low melting and boiling points .Scientific Research Applications

Nootropic Agents

Research on 1,4-Disubstituted 2-Oxopyrrolidines, including compounds related to "N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide," has shown potential in the development of nootropic agents. These compounds have been synthesized and tested for nootropic activity, indicating their potential application in enhancing cognitive functions (Valenta et al., 1994).

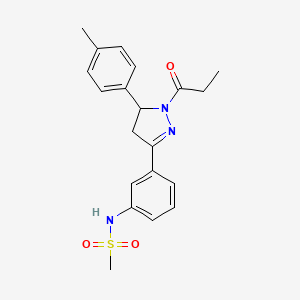

Androgen Receptor Antagonists

A series of N-arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their ability to act as androgen receptor (AR) antagonists. These compounds, including variations of the core structure , have demonstrated potent antiandrogenic activity, suggesting their potential use in the treatment of conditions like prostate cancer (Kinoyama et al., 2005).

Enaminone-Based Synthesis

Research into enaminone-based compounds, including those structurally related to "this compound," has highlighted a novel one-pot synthesis method. These compounds have been studied for their chemical properties, including single crystal X-ray diffraction and DFT studies, showing their versatile application in chemical synthesis and molecular insight studies (Barakat et al., 2020).

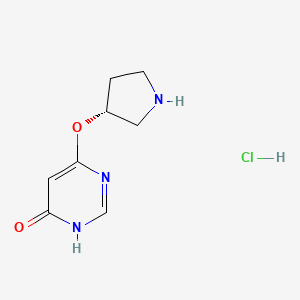

PET Imaging of MET Receptor

Compounds structurally related to the queried chemical have been developed and evaluated for in vivo imaging of the mesenchymal-epithelial transition (MET) receptor using positron emission tomography (PET). This application is crucial for the clinical development of MET-targeted cancer therapeutics, demonstrating the compound's relevance in medical imaging and cancer research (Wu et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-13-4-5-16(10-14(13)2)22-12-15(11-17(22)23)19-18(24)21-8-6-20(3)7-9-21/h4-5,10,15H,6-9,11-12H2,1-3H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVVZVMVBWUHII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)

![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)

![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)

![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2410786.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)

![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)